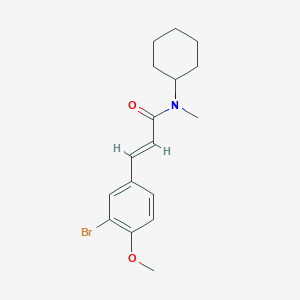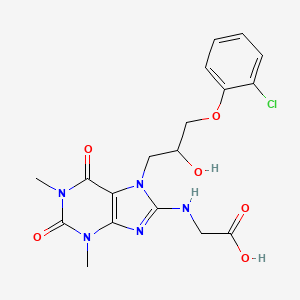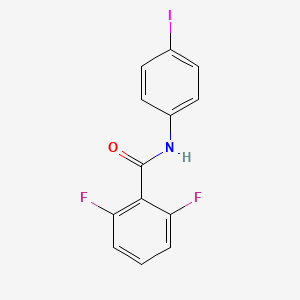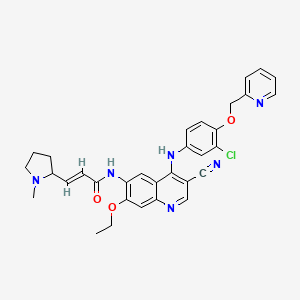
1,3-Dimethyl-7-nonyl-8-(piperidin-1-ylmethyl)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-7-nonyl-8-(piperidin-1-ylmethyl)purine-2,6-dione, also known as SCH 58261, is a selective adenosine A2A receptor antagonist used in scientific research. It has a molecular formula of C22H37N5O2 .
Molecular Structure Analysis
The molecular structure of 1,3-Dimethyl-7-nonyl-8-(piperidin-1-ylmethyl)purine-2,6-dione is defined by its molecular formula, C22H37N5O2. This indicates that it contains 22 carbon atoms, 37 hydrogen atoms, 5 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The molecular weight of 1,3-Dimethyl-7-nonyl-8-(piperidin-1-ylmethyl)purine-2,6-dione is 403.571. Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Bronchodilator and Antiallergic Applications
One notable application of structurally related compounds is their use as bronchodilators and antiallergic agents. For instance, studies have evaluated the efficacy of derivatives like (dl)-3,7-dihydro-1,8-dimethyl-3-(2-methylbutyl)-1H-purine-2,6-dione in managing exercise-induced bronchospasm. These compounds have shown promising results in improving asthma disability scores and increasing FEV1 post-administration, highlighting their potential in treating respiratory conditions (Cho Yw et al., 1981).
Antitumor and Chemopreventive Research
Another area of research involves the exploration of purine derivatives' antitumor activities. For example, methylated purines, which may include structurally related compounds, have been identified in urinary stones, suggesting a potential link to urolithiasis and possibly to tumorigenesis (Safranow K & Machoy Z, 2005). Moreover, compounds like 6-Chloro-9-(4-methoxy-3,5-dimethylpyridin-2-ylmethyl)-9H-purin-2-ylamine have been studied for their HSP90 inhibitory effects, showing significant antitumor activity and suggesting a role in cancer treatment (Lin Xu et al., 2013).
Metabolic Studies and Biomarker Discovery
Metabolites of certain purine derivatives, including those potentially related to 1,3-Dimethyl-7-nonyl-8-(piperidin-1-ylmethyl)purine-2,6-dione, have been identified in various biological matrices, indicating their role in pharmacokinetics and metabolism studies. These findings are crucial for understanding the biological effects and safety profiles of new therapeutic agents (Bryant M et al., 1994). Additionally, urinary volatile organic compounds (VOCs) derived from purine metabolism have been explored as potential biomarkers for diseases like renal cell carcinoma, further emphasizing the importance of these compounds in medical research (Dongchun Wang et al., 2016).
Safety and Hazards
properties
IUPAC Name |
1,3-dimethyl-7-nonyl-8-(piperidin-1-ylmethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37N5O2/c1-4-5-6-7-8-9-13-16-27-18(17-26-14-11-10-12-15-26)23-20-19(27)21(28)25(3)22(29)24(20)2/h4-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUPHYCGZSIFKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-7-nonyl-8-(piperidin-1-ylmethyl)purine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-Aminoethoxy)ethyl]maleimide-HCl](/img/structure/B2656272.png)

![2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2656276.png)

![N-[4-[6-[(4-acetamidophenyl)sulfonylamino]hexylsulfamoyl]phenyl]acetamide](/img/structure/B2656279.png)
![4-[(4-Bromopyrazol-1-yl)methyl]benzaldehyde](/img/structure/B2656280.png)

![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2656282.png)
![(E)-N-[2-(5-Chloroindol-1-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2656283.png)
![2-(((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2656288.png)
![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2656289.png)


![(E)-methyl 2-(3-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-2-cyanoacrylamido)benzoate](/img/structure/B2656295.png)